

Direct Yellow 59 chemical properties and structure

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Compound of Interest

Compound Name: Direct Yellow 59

Cat. No.: B1581454

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Direct Yellow 59: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 59, also known by its common name Primuline, is a synthetic thiazole-class dye. Historically significant in the textile and leather industries for its vibrant yellow hue, it also finds applications in scientific research as a fluorescent stain. This guide provides a detailed overview of the chemical properties, structure, and synthesis of **Direct Yellow 59**, tailored for a technical audience.

Chemical Structure and Properties

Direct Yellow 59 is the sodium salt of the sulfonic acid of a complex mixture of thiazole derivatives. The primary component is 2-(2-(4-aminophenyl)-6-methylbenzo[d]thiazol-7-yl)-6-methylbenzo[d]thiazole-7-sulfonic acid.[1] Its chemical structure features a conjugated system of aromatic rings and thiazole heterocycles, which is responsible for its color and fluorescent properties.

The synthesis of **Direct Yellow 59** is a two-stage process. The first stage involves the high-temperature reaction of p-toluidine with sulfur to produce a mixture of poly-thiazole compounds known as Primuline base.[2] The second stage is the sulfonation of the Primuline base to render the dye water-soluble.[2]

Chemical and Physical Data

Property	Value	Reference
IUPAC Name	sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate	[1]
Synonyms	Primuline, C.I. 49000, Direct Yellow 7, Carnotine	[3]
CAS Number	8064-60-6	[3]
Molecular Formula	C ₂₁ H ₁₄ N ₃ NaO ₃ S ₃	[3]
Molecular Weight	475.54 g/mol	
Appearance	Yellowish-brown powder	[3]
Melting Point	>300 °C	
Solubility	Soluble in water, producing a light yellow solution with a light blue fluorescence.	[2]
UV-Vis λ _{max}	229 nm, 340-355 nm	

Synthesis and Experimental Protocols

The synthesis of **Direct Yellow 59** is a multi-step process that begins with the formation of a complex mixture known as Primuline base, which is then sulfonated.

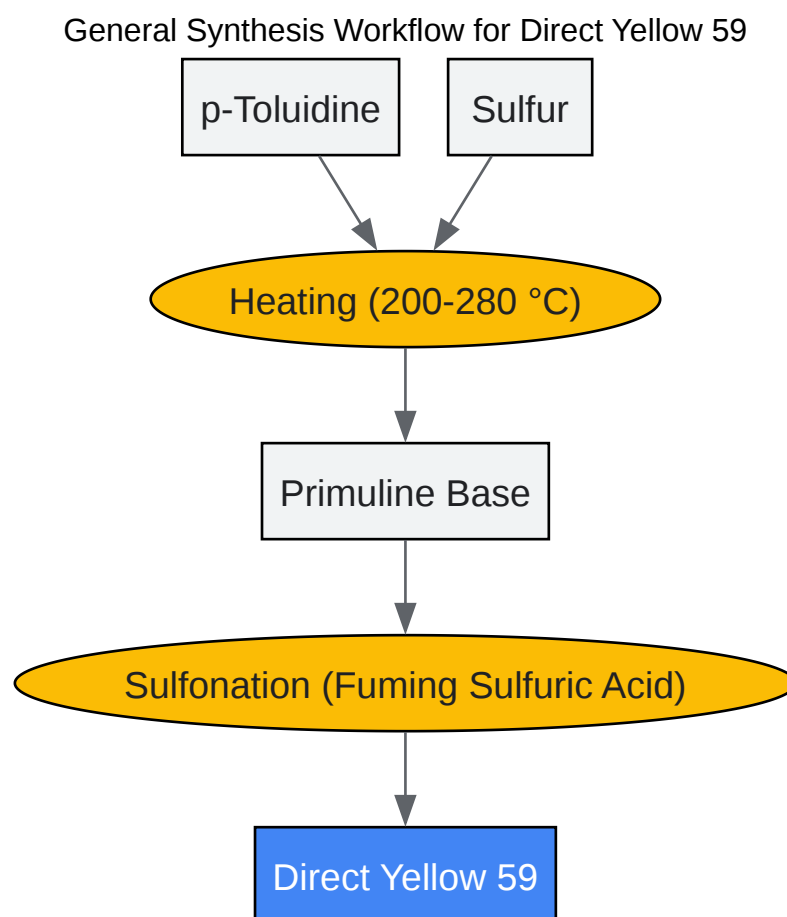
Synthesis of Primuline Base

A general method for the synthesis of the Primuline base involves heating p-toluidine with sulfur. A representative, though not fully detailed, manufacturing method describes heating p-toluidine (2 molar equivalents) with sulfur (4.5 atomic ratio) at temperatures ranging from 200 to 280 °C.[2]

Sulfonation of Primuline Base

The Primuline base is then sulfonated to yield the water-soluble **Direct Yellow 59**. This is typically achieved by treating the base with fuming sulfuric acid (oleum).[2] The sulfonation reaction introduces sulfonic acid groups onto the aromatic rings of the thiazole structures.

Experimental Workflow for Synthesis



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Caption: General Synthesis Workflow for **Direct Yellow 59**.

Structural Information

The core structure of the main component of **Direct Yellow 59** consists of two substituted benzothiazole rings linked together.

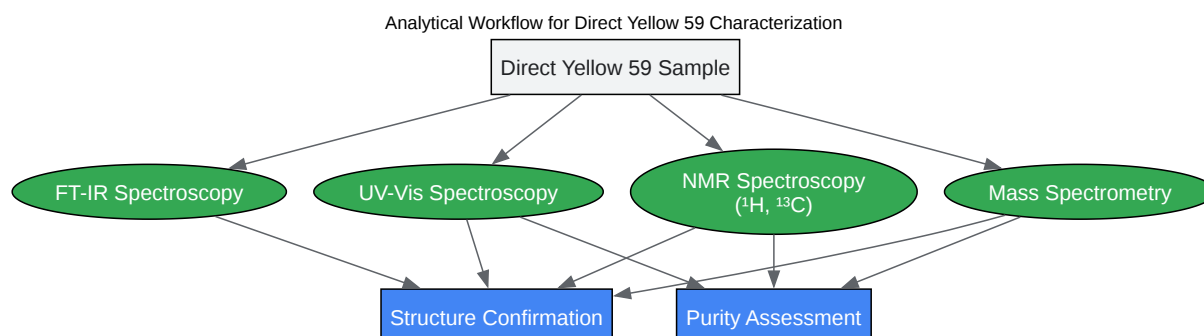
Caption: Simplified 2D representation of the main component of **Direct Yellow 59**.

Analytical Characterization

A comprehensive analysis of **Direct Yellow 59** would involve a suite of spectroscopic techniques to confirm its structure and purity.

- **UV-Visible (UV-Vis) Spectroscopy:** The UV-Vis spectrum in an aqueous solution would be expected to show strong absorptions in the ultraviolet and visible regions, characteristic of the extended conjugated system. The absorbance in the visible spectrum is responsible for its yellow color.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** An FT-IR spectrum would reveal characteristic peaks for the functional groups present, including N-H stretching from the primary amine, C=N stretching from the thiazole ring, S-O stretching from the sulfonate group, and aromatic C-H and C=C stretching.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the precise connectivity of the atoms.
- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the components of the dye mixture and could provide structural information through analysis of fragmentation patterns.

Logical Workflow for Characterization



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Caption: Logical workflow for the analytical characterization of **Direct Yellow 59**.

Applications in Research

While primarily an industrial dye, **Direct Yellow 59** (Primuline) is also utilized in biological research as a fluorescent stain. Its ability to bind to various cellular components allows for their visualization under a fluorescence microscope. This application is particularly relevant to researchers in cell biology and histology.

Safety and Handling

Direct Yellow 59 should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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